CP-195543 is a synthetic compound classified as a linear diarylheptanoid, specifically known for its structural composition as (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid. This compound is recognized for its potent antagonistic activity against leukotriene B4, a mediator involved in inflammatory processes. The unique structural features of CP-195543 contribute to its biological activity and therapeutic potential, particularly in the context of inflammatory diseases and conditions characterized by excessive leukotriene signaling .
The primary chemical reaction involving CP-195543 relates to its interaction with leukotriene B4 receptors. This compound acts as a competitive antagonist, inhibiting the binding of leukotriene B4 to its receptors on human and mouse neutrophils. The inhibition is characterized by an IC50 value of approximately 2.4 nM for human neutrophils and 7.5 nM for mouse neutrophils, indicating its high potency in blocking leukotriene-mediated chemotaxis .
Additionally, CP-195543 can undergo metabolic transformations in the body, yielding metabolites such as M1, M2, and M3, which may also exhibit biological activities .
CP-195543 has demonstrated significant biological activity as an antagonist of leukotriene B4. Its mechanism involves the inhibition of neutrophil chemotaxis, which is crucial in various inflammatory responses. The compound has been shown to effectively reduce the migration of neutrophils to sites of inflammation, thereby potentially alleviating symptoms associated with inflammatory diseases such as asthma and rheumatoid arthritis . Furthermore, its selectivity for leukotriene B4 receptors makes it a candidate for targeted therapeutic applications.
The synthesis of CP-195543 has been explored through various chemical methodologies. One notable approach involves the condensation of specific chroman derivatives with benzoic acid derivatives to form the diarylheptanoid structure. This process typically requires careful control of reaction conditions to ensure high yields and purity of the final product. The synthetic pathways are designed to facilitate the introduction of functional groups that enhance the compound's biological activity .
CP-195543 holds promise in pharmaceutical applications primarily due to its role as a leukotriene B4 antagonist. Its potential therapeutic uses include:
Several compounds share structural or functional similarities with CP-195543. Here are some notable examples:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| CP-105696 | Diarylheptanoid | Leukotriene B4 receptor antagonist |
| MK-0591 | Diarylheptanoid | Inhibitor of leukotriene-mediated responses |
| Zileuton | Lipoxygenase inhibitor | Reduces leukotriene synthesis |
Uniqueness of CP-195543:
CP-195543 is distinguished by its high selectivity and potency as a leukotriene B4 antagonist compared to other similar compounds. Its unique trifluoromethyl group enhances its binding affinity and specificity for the target receptor, making it a promising candidate for further development in treating inflammatory conditions .
The initial medicinal chemistry approach for CP-195543 synthesis employed traditional organostannane coupling methodology, which presented significant limitations for scale-up operations [5]. The original synthetic strategy utilized a non-stereoselective reduction followed by chromatographic resolution, limiting the utility of this route for commercial production [6]. Key structural requirements identified during medicinal chemistry optimization included the necessity for electron-withdrawing groups at the 4'-position of the benzoic acid ring and the maintenance of the 3S,4R stereochemistry in the chromanol nucleus [3].
Structure-activity relationship studies revealed that compounds containing a 3-(4-phenyl)benzyl chromanol substituent were potent leukotriene B4 receptor antagonists, but the increased lipophilicity imparted by the additional phenyl substituent led to decreased potency in the presence of plasma proteins [5]. This finding led to the selection of CP-195543, bearing a 5'-trifluoromethyl 3-benzyl chromanol configuration, as the optimal candidate for development [5] [6].
The optimization of the medicinal chemistry route involved systematic evaluation of various synthetic approaches. The most successful strategy incorporated a palladium-catalyzed coupling of aryl oxazolines in tandem with a stereospecific enone reduction as key synthetic steps [5] [6]. Resolution was ultimately achieved through fractional crystallization of a (S)-(-)-α-methylbenzylamine salt, providing a more scalable alternative to chromatographic separation [6].
The transition from medicinal chemistry quantities to multi-kilogram production presented numerous technical and operational challenges [7]. The original route, which yielded only a few grams of final product, required complete redesign to accommodate industrial-scale requirements [7]. Critical scalability issues included the inherent toxicity and disposal concerns associated with organotin reagents, making the organostannane coupling approach unsuitable for large-scale production [5] [6].
Heat management emerged as a primary concern during scale-up, particularly for the Suzuki coupling reaction conducted at 100-120°C [8]. The exothermic nature of the palladium-catalyzed coupling required careful temperature control and efficient heat removal to maintain product quality and prevent side reactions [9] [10]. Mixing efficiency also became critical at larger scales, as inadequate mixing could lead to heterogeneous reaction conditions and reduced yields [10].
The DAST-mediated fluorination step presented additional scalability challenges due to safety concerns related to hydrogen fluoride generation and the requirement for strict moisture exclusion [11]. The reaction conditions, requiring 24-44 hours at elevated temperatures, posed significant throughput limitations for commercial production [8]. Process development efforts focused on optimizing DAST equivalents and reaction conditions to minimize safety risks while maintaining acceptable yields of 43-52% [8].
Supply chain considerations became paramount during scale-up, particularly regarding the availability and quality consistency of specialized reagents such as boronic acids and palladium catalysts [12] [10]. The procurement of high-purity starting materials in multi-kilogram quantities required extensive vendor qualification and supply chain risk assessment [13] [14].
Maintaining the stereochemical integrity of CP-195543 during scale-up represented a fundamental challenge in the process development program [15] [16]. The compound contains two defined stereocenters at positions 3 and 4 of the chromanol ring system, with the 3S,4R configuration being essential for biological activity [4]. Preservation of chirality throughout the synthetic sequence required careful control of reaction conditions and comprehensive analytical monitoring [17].
The boronic acid formation step, conducted at cryogenic temperatures (-78°C to 0°C), demanded precise temperature control to prevent racemization and maintain stereochemical purity [8]. Temperature excursions during this critical transformation could lead to epimerization at the benzylic position, compromising the stereochemical integrity of the final product [16]. Implementation of robust temperature monitoring and control systems became essential for consistent chiral center preservation.
Analytical method development focused on enantioselective testing for identity and purity assessment [16]. The development included optical rotation measurements supplemented by chiral high-performance liquid chromatography to quantify enantiomeric excess and detect potential racemization [17]. Limits were established for the distomer content, typically requiring enantiomeric excess values greater than 99% for pharmaceutical applications [16].
The crystallization process played a crucial role in chiral purification, with the fractional crystallization of the (S)-(-)-α-methylbenzylamine salt providing both purification and enantiomeric enrichment [6]. Process parameters including solvent selection, cooling rate, and seeding protocols were optimized to ensure consistent stereochemical purity while maintaining acceptable yields.
The implementation of green chemistry principles in CP-195543 production addressed both environmental sustainability and economic efficiency concerns [18] [19]. The replacement of organostannane coupling with Suzuki-Miyaura methodology represented a significant advancement in process greenness, eliminating toxic tin waste and improving atom economy [20] [21]. This transformation reduced the environmental factor (E-factor) from over 50 in the original route to 20-30 in the optimized process [18].
Solvent selection and recycling strategies formed a cornerstone of the green chemistry approach [18]. The optimization focused on reducing solvent usage through process intensification and implementing efficient recovery and purification systems [18]. Thermodynamic modeling and multiscale simulations guided the development of solvent recycling protocols, achieving recovery rates exceeding 90% for key solvents [18].
Catalyst loading optimization targeted the reduction of palladium usage from initial loadings of 10 mol% to more sustainable levels of 2-5 mol% [21] [12]. The development of more active catalyst systems enabled lower metal loadings while maintaining acceptable reaction rates and yields [21]. Catalyst recovery and recycling protocols were implemented to further reduce the environmental impact and process costs [21].
Process intensification strategies included the implementation of continuous flow processing for selected transformation steps, reducing batch cycle times and improving overall process efficiency [19]. The integration of Process Analytical Technology enabled real-time monitoring and control of critical process parameters, reducing waste generation and improving product consistency [22].
Waste minimization efforts focused on identifying and eliminating non-value-added process steps and optimizing purification protocols to reduce material consumption [19]. The implementation of Quality by Design principles facilitated the development of robust processes that consistently met quality specifications while minimizing environmental impact [9].
CP-195543 [(+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid] exhibits potent and selective antagonism of leukotriene B4 receptors through distinct kinetic mechanisms depending on the receptor subtype and species [1]. The compound demonstrates nanomolar potency across multiple experimental systems with significant kinetic differences between high-affinity and low-affinity receptor populations.
The binding kinetics of CP-195543 at high-affinity leukotriene B4 receptors reveal species-specific variations in potency and mechanism. In human neutrophils, CP-195543 inhibits [³H]leukotriene B4 binding to high-affinity receptors with an IC50 value of 6.8 nanomolar and a Ki value of 4.9 nanomolar [1]. Scatchard analysis demonstrates that CP-195543 acts as a noncompetitive antagonist at the high-affinity receptor population in human neutrophils [1].
In murine spleen membranes, the compound exhibits reduced potency with an IC50 value of 37.0 nanomolar and a Ki value of 26.9 nanomolar for high-affinity receptor binding [1]. This represents approximately a 5.4-fold reduction in binding affinity compared to human neutrophils, indicating significant species-specific pharmacological differences.
Scatchard analyses of [³H]leukotriene B4 binding to low-affinity receptors on human neutrophils reveal that CP-195543 acts as a competitive antagonist at this receptor population [1]. This mechanistic distinction between high-affinity and low-affinity receptor populations suggests that CP-195543 interacts with different binding sites or receptor conformations within the leukotriene B4 receptor complex.
The competitive antagonism at low-affinity receptors is further supported by studies of leukotriene B4-mediated CD11b up-regulation on human neutrophils, where CP-195543 demonstrated competitive inhibition with a pA2 value of 7.66 [1]. This corresponds to an approximate Kb value of 22 nanomolar, confirming the competitive nature of the interaction.
| Species/System | IC50 (nM) | Ki (nM) | pA2 | Mechanism |
|---|---|---|---|---|
| Human neutrophils (high-affinity) | 6.8 | 4.9 | Not specified | Noncompetitive |
| Murine spleen membranes (high-affinity) | 37.0 | 26.9 | Not specified | Not specified |
| Human neutrophils (low-affinity) | Not specified | Not specified | Not specified | Competitive |
| Human neutrophils (CD11b up-regulation) | Not specified | Not specified | 7.66 | Competitive |
CP-195543 demonstrates exceptional selectivity for leukotriene B4 receptors over other inflammatory mediator receptors, establishing its pharmacological specificity as a targeted anti-inflammatory agent [1]. The selectivity profile was comprehensively evaluated using functional assays measuring neutrophil chemotaxis and CD11b up-regulation responses mediated by alternative G-protein-coupled chemotactic factor receptors.
At a concentration of 10 micromolar, CP-195543 failed to inhibit human neutrophil chemotaxis and CD11b up-regulation mediated through complement fragment 5a, interleukin-8, and platelet-activating factor receptors [1]. This concentration represents a 4,167-fold excess over the IC50 for leukotriene B4-mediated neutrophil chemotaxis (2.4 nanomolar), demonstrating remarkable selectivity.
The absence of cross-reactivity with complement C5a receptors is particularly significant, as this system represents another major inflammatory chemotactic pathway involved in neutrophil recruitment and activation [1]. Similarly, the lack of interaction with interleukin-8 receptors (CXCR1 and CXCR2) confirms that CP-195543 does not interfere with CXC chemokine signaling pathways [1].
The specificity extends to platelet-activating factor receptors, indicating that CP-195543 does not disrupt lipid mediator pathways beyond the leukotriene B4 system [1]. This selectivity profile ensures that the compound's anti-inflammatory effects are specifically attributed to leukotriene B4 receptor antagonism rather than non-specific inhibition of inflammatory mediator systems.
| Receptor/System | Response | IC50/Effect |
|---|---|---|
| Leukotriene B4 receptor (human neutrophils) | Inhibited | 2.4 nM |
| Leukotriene B4 receptor (murine spleen) | Inhibited | 7.5 nM |
| Complement C5a receptor | No inhibition at 10 μM | No effect |
| Interleukin-8 receptor | No inhibition at 10 μM | No effect |
| Platelet-activating factor receptor | No inhibition at 10 μM | No effect |
The exceptional selectivity of CP-195543 for leukotriene B4 receptors over other inflammatory mediator receptors suggests a favorable therapeutic window for selective modulation of leukotriene-mediated inflammatory responses [1]. This selectivity minimizes the potential for off-target effects that could compromise immune function or interfere with essential inflammatory signaling pathways required for host defense mechanisms.
CP-195543 potently inhibits neutrophil chemotaxis through noncompetitive antagonism of leukotriene B4 receptors, demonstrating consistent mechanisms across species while exhibiting species-specific potency variations [1]. The chemotaxis inhibition represents a functionally relevant endpoint that directly relates to the compound's anti-inflammatory activity in vivo.
Human neutrophil chemotaxis mediated by leukotriene B4 is inhibited by CP-195543 with an IC50 value of 2.4 nanomolar [1]. This potency is notably superior to the binding affinity (IC50 = 6.8 nanomolar), suggesting that functional antagonism occurs at concentrations below those required for complete receptor occupancy. This phenomenon may reflect the noncompetitive mechanism of action, where partial receptor occupancy can produce maximal functional inhibition.
Mouse neutrophil chemotaxis demonstrates reduced sensitivity to CP-195543 with an IC50 value of 7.5 nanomolar [1], representing a 3.1-fold reduction in potency compared to human neutrophils. This species difference parallels the binding affinity differences observed in receptor binding studies and confirms that species-specific pharmacological variations extend to functional responses.
Evidence for noncompetitive antagonist effects was obtained through Scatchard analysis of neutrophil chemotaxis responses to leukotriene B4 in the presence of CP-195543 [1]. The noncompetitive mechanism suggests that CP-195543 does not simply compete with leukotriene B4 for the same binding site but rather modulates receptor function through allosteric or cooperative mechanisms.
| Species | IC50 (nM) | Mechanism |
|---|---|---|
| Human | 2.4 | Noncompetitive |
| Mouse | 7.5 | Noncompetitive |
The noncompetitive antagonism of neutrophil chemotaxis by CP-195543 has important mechanistic and therapeutic implications [1]. Unlike competitive antagonists, which can be overcome by increasing agonist concentrations, noncompetitive antagonists provide insurmountable inhibition that cannot be reversed by elevated leukotriene B4 levels. This property is particularly advantageous in inflammatory conditions where leukotriene B4 concentrations may be substantially elevated.
The noncompetitive mechanism may involve allosteric modulation of the leukotriene B4 receptor complex or interference with receptor-G protein coupling processes [1]. This interpretation is consistent with the observation that CP-195543 can produce maximal functional inhibition at concentrations below those required for complete receptor occupancy, suggesting that the compound disrupts receptor activation mechanisms rather than simply blocking ligand binding.
CP-195543 exhibits significant species-specific pharmacodynamic variations that affect both potency and therapeutic efficacy across different experimental animal models [1]. These variations encompass multiple functional endpoints including receptor binding, neutrophil chemotaxis, CD11b up-regulation, and in vivo neutrophil infiltration responses.
The most pronounced species differences are observed in receptor binding affinity, where murine systems demonstrate 5.4-fold reduced potency compared to human systems [1]. Human neutrophils exhibit high-affinity binding with a Ki value of 4.9 nanomolar, while murine spleen membranes show a Ki value of 26.9 nanomolar. This difference extends to functional responses, with mouse neutrophil chemotaxis requiring 3.1-fold higher concentrations (IC50 = 7.5 nanomolar) compared to human neutrophils (IC50 = 2.4 nanomolar) [1].
In whole blood assays, CP-195543 blocks CD11b up-regulation on human neutrophils with a pA2 value of 7.12, while murine neutrophils demonstrate similar sensitivity with a pA2 value of 7.06 [1]. This represents one of the few parameters where species differences are minimal, suggesting that the CD11b up-regulation pathway may be more conserved across species than other leukotriene B4-mediated responses.
Human monocytes and eosinophils demonstrate distinct sensitivity patterns for CD11b up-regulation inhibition. Human monocytes show an IC50 value of 270 nanomolar, while human eosinophils exhibit an IC50 value of 420 nanomolar [1] [2]. These values represent 112-fold and 175-fold reduced sensitivity, respectively, compared to neutrophil chemotaxis, indicating significant cell-type-specific variations in CP-195543 potency.
The most dramatic species differences are observed in in vivo neutrophil infiltration studies following oral administration [1]. Guinea pig skin demonstrates exceptional sensitivity with an ED50 value of 0.1 milligrams per kilogram, while murine skin requires an ED50 value of 2.8 milligrams per kilogram [1]. This represents a 28-fold difference in oral potency between species, highlighting the importance of species selection in preclinical efficacy studies.
| Parameter | Human | Mouse | Guinea Pig |
|---|---|---|---|
| Neutrophil chemotaxis IC50 (nM) | 2.4 | 7.5 | Not specified |
| CD11b up-regulation pA2 (whole blood) | 7.12 | 7.06 | Not specified |
| Neutrophil infiltration ED50 (mg/kg p.o.) | Not tested | 2.8 | 0.1 |
| Monocyte CD11b up-regulation IC50 (nM) | 270 | Not specified | Not specified |
| Eosinophil CD11b up-regulation IC50 (nM) | 420 | Not specified | Not specified |
The species-specific variations in in vivo potency likely reflect both pharmacodynamic differences in receptor sensitivity and pharmacokinetic factors affecting drug disposition [1]. The 28-fold difference between guinea pig and mouse oral potency exceeds the 3.1-fold difference in neutrophil chemotaxis sensitivity, suggesting that absorption, distribution, metabolism, or elimination processes contribute significantly to the observed species variations.